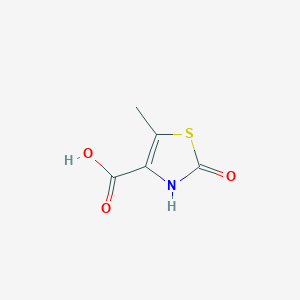

2-ヒドロキシ-5-メチル-1,3-チアゾール-4-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid” is a compound with the CAS Number: 1505865-51-9 . It is a powder at room temperature . The IUPAC name for this compound is 2-hydroxy-5-methylthiazole-4-carboxylic acid .

Molecular Structure Analysis

Thiazoles are heterocyclic organic compounds which have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazoles are known to undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis

This compound has a molecular weight of 159.17 . It is a powder at room temperature .科学的研究の応用

薬物開発

「2-ヒドロキシ-5-メチル-1,3-チアゾール-4-カルボン酸」に存在するチアゾール部分は、化学の世界において重要な複素環です . これは、さまざまな薬剤や生物活性剤の開発に貢献しています . 例えば、置換エチル2-(ベンジルアミノ)-4-メチル-1,3-チアゾール-5-カルボキシレートと炭酸カリウムをメタノールと水の混合物に加えると、新規のチアゾール誘導体が生成されました .

抗酸化活性

チアゾール誘導体は、抗酸化活性を示すことがわかっています . これらは、代謝中に体からの炭水化物からのエネルギーの放出を助けます .

鎮痛および抗炎症活性

チアゾール化合物は、鎮痛および抗炎症作用を有することが報告されています . これは、それらを新しい鎮痛薬および抗炎症薬の開発のための潜在的な候補にします .

抗菌および抗真菌活性

チアゾール誘導体は、顕著な抗菌活性を示しています . それらは、抗菌および抗真菌薬分子として作用する新規化合物の合成に使用されてきました .

抗ウイルス活性

チアゾール化合物は、抗ウイルス作用を示すこともわかっています . これは、それらを新しい抗ウイルス薬の開発のための潜在的な候補にします .

抗がん活性

チアゾール部分と類似した1,3,4-チアジアゾール部分は、抗がん作用を含むさまざまな生物学的活性を持っています . チアジアゾール骨格を持つ一部の薬物は、さまざまな生物学的効果を生み出します .

神経保護活性

チアゾール化合物は、神経保護作用を示すことがわかっています . それらは、アセチルコリンなどの神経伝達物質の合成に役割を果たし、神経系の正常な機能に役立ちます .

生物薬剤学的特性の改善

この研究は、電解質スプレー技術が生物活性化合物の薬剤学的特性を改善する際の有用性を示しました . この技術は、さまざまな臨床的に重要な水不溶性植物成分の生物薬剤学的特性を改善するために使用できます .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

作用機序

Target of Action

Thiazole derivatives have been found to interact with various biological targets, such as dna and topoisomerase ii .

Mode of Action

Some thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Some thiazole derivatives have been reported to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .

Action Environment

It is known that thiazole is stable under normal temperatures but can decompose under high temperatures and acidic conditions .

生化学分析

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups present in the thiazole derivative.

Cellular Effects

Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Thiazole derivatives can be involved in various metabolic pathways, interacting with different enzymes or cofactors .

特性

IUPAC Name |

5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S/c1-2-3(4(7)8)6-5(9)10-2/h1H3,(H,6,9)(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBPAMQBRMTMQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)S1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1505865-51-9 |

Source

|

| Record name | 2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[(5,5-dimethyl-2-oxocyclohexyl)methyl]carbamate](/img/structure/B2545049.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide](/img/structure/B2545050.png)

![2-butan-2-ylsulfanyl-3-(4-ethoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2545060.png)

![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2545063.png)

![2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2545068.png)